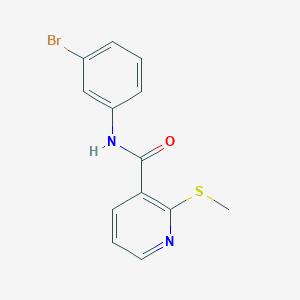

N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

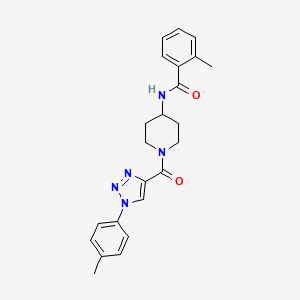

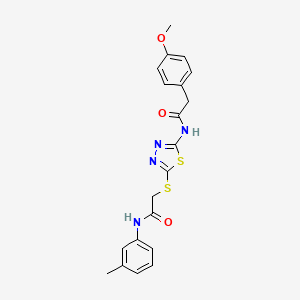

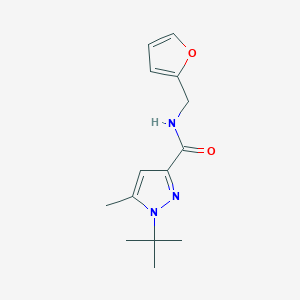

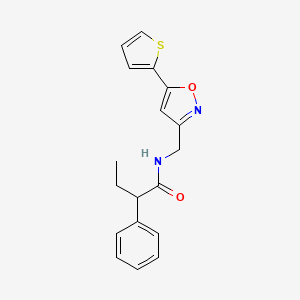

“N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide” is a complex organic compound. It contains a bromophenyl group, a methylsulfanyl group, and a pyridine carboxamide group . These groups are common in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step procedures that may include bromination, esterification, and coupling reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as single-crystal X-ray diffraction . The presence of bromo- and methoxy- groups in these compounds would likely exhibit similar intermolecular interactions.Chemical Reactions Analysis

The chemical reactivity of similar compounds often involves reactions at the hydroxyl group or the aromatic rings. The presence of a bromo substituent can make the compound amenable to further substitution reactions due to the bromine’s leaving group ability .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be inferred. The presence of bromine is likely to increase the molecular weight and density compared to non-brominated analogs.Scientific Research Applications

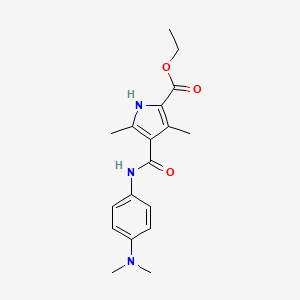

Synthesis and Biological Activities

Synthesis and Antibacterial Activities : A study reported the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides and their in vitro antibacterial activities against clinically isolated drug-resistant bacteria. This research highlights the potential of bromophenyl carboxamides in combating bacterial resistance, which might suggest a similar utility for compounds like N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide in antibacterial applications (Siddiqa et al., 2022).

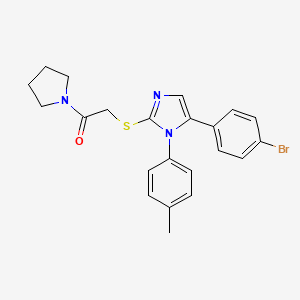

Microwave-Assisted Synthesis : Another study focused on the microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, showcasing the efficiency and yield improvements of such methodologies. The research underscores the relevance of modern synthesis techniques in creating potentially biologically active compounds, hinting at the synthetic versatility of compounds like N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide (Youssef et al., 2012).

Catalytic Aminocarbonylation : The catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics was explored to synthesize N-substituted nicotinamide related compounds. This method illustrates the chemical versatility and potential pharmaceutical applications of pyridine and related heteroaromatic compounds, which may extend to N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide (Takács et al., 2007).

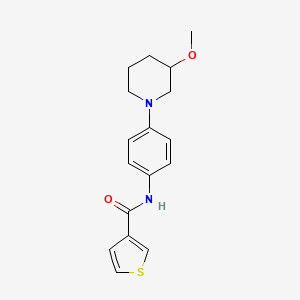

Crystal Structures and Interactions : The study of crystal structures of related compounds, such as N-(3-acetylphenyl)quinoline-2-carboxamides, provides insights into the hydrogen-bonding interactions and π–π interactions. These structural studies are crucial for understanding the molecular basis of drug interactions and designing new pharmaceutical agents, potentially applicable to the structural analysis of N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide (Peña-Solórzano et al., 2017).

Future Directions

properties

IUPAC Name |

N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2OS/c1-18-13-11(6-3-7-15-13)12(17)16-10-5-2-4-9(14)8-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHCWEOZGVPHKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propionyl-5-{4-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]phenyl}indoline](/img/structure/B2800072.png)

![Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2800073.png)

![N-[1-(2-Fluorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2800078.png)

![2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800082.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2800089.png)

![N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide](/img/structure/B2800094.png)